molecular formula C10H10N2O2 B13334309 2-(5-amino-1H-indol-3-yl)acetic acid CAS No. 5318-11-6

2-(5-amino-1H-indol-3-yl)acetic acid

Cat. No.: B13334309
CAS No.: 5318-11-6
M. Wt: 190.20 g/mol
InChI Key: MHMDBXMBVLWDLQ-UHFFFAOYSA-N
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Description

2-(5-Amino-1H-indol-3-yl)acetic acid is a novel, synthetically accessible indole derivative that serves as a key intermediate and pharmacophore in medicinal chemistry research. This compound features a multifunctional molecular architecture, consisting of an indole nucleus substituted with an acetic acid chain at the 3-position and an amino group at the 5-position. The indole scaffold is recognized as a privileged structure in drug discovery due to its widespread presence in biologically active compounds and natural products, enabling diverse interactions with therapeutic targets. The structural features of this compound make it particularly valuable for developing potential therapeutic agents. Research on analogous indole-acetic acid hybrids has demonstrated significant antimicrobial properties , with some derivatives showing potent activity against resistant bacterial strains such as P. aeruginosa and K. pneumoniae . Additionally, indole-based compounds have exhibited promising cytotoxic effects in bioactivity screenings, suggesting potential applications in anticancer research . The 5-amino substituent on the indole ring provides a strategic site for further structural diversification through conjugation with other pharmacophores, allowing researchers to optimize physicochemical properties and enhance target selectivity . In research settings, this chemical is employed as a building block for synthesizing more complex heterocyclic systems, particularly triazole, oxadiazole, and other five-membered heterocycle hybrids that have shown diverse biological activities including antimicrobial, antioxidant, and enzyme inhibition effects . The compound's structural framework follows Lipinski's rule of five, indicating favorable drug-likeness properties for pharmaceutical development . Intended Research Applications: • Intermediate for synthesizing heterocyclic compounds with potential bioactivity • Building block for antimicrobial and anticancer agent development • Scaffold for structure-activity relationship studies in medicinal chemistry • Precursor for novel molecular entities targeting enzyme inhibition This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for food, cosmetic, or household applications. Researchers should conduct all necessary risk assessments and implement appropriate safety precautions before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-amino-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMDBXMBVLWDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648227
Record name (5-Amino-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5318-11-6
Record name (5-Amino-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 2 5 Amino 1h Indol 3 Yl Acetic Acid

Reactions Involving the C5-Amino Group (e.g., Amide Formation, Condensation)

The primary amino group at the C5 position is a key site for nucleophilic reactions, readily undergoing acylation and condensation to form a variety of derivatives.

Amide Formation: The C5-amino group can be acylated by reacting with acid chlorides or anhydrides under basic conditions to form stable amide linkages. This reaction is fundamental in synthesizing N-substituted derivatives. For instance, a series of derivatives of the related compound (5-amino-2-methyl-1H-indol-3-yl)acetic acid have been synthesized via reactions at the 5-amino group. researchgate.netresearchgate.net

Condensation Reactions: The amino group can also participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). These intermediates can be further reduced or used in cyclization reactions. For example, condensation reactions of 5-amino-indoline, a related structure, are used to synthesize larger, fused ring systems like indolo[3,2-b]carbazoles. researchgate.net Such reactions often proceed through the formation of an initial adduct that can then undergo further transformations, including cyclization and aromatization. researchgate.net

Table 1: Representative Reactions at the C5-Amino Group
Reaction TypeReagent ClassProduct TypeSignificance
Amide Formation (Acylation)Acid Chlorides, AnhydridesN-Acyl-5-aminoindole DerivativesIntroduces a wide range of functional groups, modifying solubility and biological properties. researchgate.netresearchgate.net
CondensationAldehydes, KetonesSchiff Bases (Imines)Forms key intermediates for further reduction to secondary amines or for use in cyclization reactions. researchgate.net

Modifications of the Acetic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of the acetic acid side chain is readily converted into esters and amides, which are among the most common derivatizations for this class of compounds.

Esterification: The carboxylic acid can be esterified under acidic conditions with an excess of an alcohol. libretexts.org For example, refluxing 2-(5-bromo-1H-indol-3-yl)acetic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid yields the corresponding methyl ester. researchgate.net Enzymatic methods have also been developed for the esterification of indole-3-acetic acid, forming conjugates with sugars like glucose and myo-inositol. nih.gov

Amidation: Amide bond formation is a prevalent reaction for the acetic acid moiety. acs.org This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A wide array of coupling reagents can be employed for this transformation, offering high yields and tolerance for various functional groups. organic-chemistry.orgresearchgate.net Common methods include the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxy-benzotriazole (HOBt). fishersci.co.ukresearchgate.net Lewis acid catalysts such as those based on boron or titanium have also been shown to effectively promote the direct amidation of unprotected amino acids, a reaction class that shares mechanistic principles. nih.gov This methodology has been used to synthesize dipeptide-like compounds by coupling amino acid esters to the indole-3-acetic acid core. researchgate.net

Table 2: Common Coupling Agents for Amidation of the Acetic Acid Moiety
Coupling Agent/SystemAbbreviationDescriptionTypical Conditions
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-HydroxybenzotriazoleEDC / HOBtA widely used carbodiimide (B86325) system that forms a reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt suppresses side reactions. fishersci.co.ukresearchgate.netOrganic solvent (e.g., DMF, DCM), room temperature. fishersci.co.uk
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPA phosphonium (B103445) salt-based reagent that efficiently activates the carboxylic acid for amidation.Aprotic polar solvent, often with a non-nucleophilic base like DIEA.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUA uronium salt-based reagent known for high efficiency and low rates of racemization, particularly in peptide synthesis. fishersci.co.ukAprotic polar solvent (e.g., DMF), with a base like DIEA. fishersci.co.uk
Tris(2,2,2-trifluoroethyl) borateB(OCH₂CF₃)₃A Lewis acid catalyst that facilitates direct amidation between carboxylic acids and amines, often at elevated temperatures. acs.orgAcetonitrile (MeCN), 80 °C. acs.org

Reactivity at the Indole (B1671886) Nitrogen (N1) Position

The indole nucleus itself is a site of reactivity. nih.govrsc.org The nitrogen at the N1 position possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic and susceptible to substitution reactions.

Alkylation or acylation at the N1 position is a common modification. This is typically achieved by treating the indole with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkyl or acyl halide. researchgate.net For example, 5-methoxy-2-methyl-1H-indole-3-acetic acid is readily N-benzylated using sodium hydride and benzyl (B1604629) chloride in DMF. researchgate.net This reaction introduces a substituent onto the indole ring itself, which can significantly alter the molecule's steric and electronic profile.

Cyclization and Ring-Forming Reactions Based on the Functional Groups

The strategic positioning of the C5-amino group and the C3-acetic acid side chain presents opportunities for intramolecular cyclization reactions, leading to the formation of novel polycyclic heterocyclic systems. Although specific examples for 2-(5-amino-1H-indol-3-yl)acetic acid are not extensively detailed, the principles of intramolecular reactions in related systems suggest potential pathways.

An intramolecular amidation reaction could occur between the C5-amino group and the C3-acetic acid moiety. This would require activation of the carboxylic acid and would lead to the formation of a seven-membered lactam ring fused to the indole core. Such ring-forming reactions are a powerful strategy in heterocyclic synthesis. For instance, intramolecular cyclizations of amino acid-derived diazoketones are used to construct oxazinanones. frontiersin.org Similarly, palladium-catalyzed aza-Wacker cyclizations are employed to form oxazolidine (B1195125) rings from allylic alcohols, demonstrating the utility of tethered nitrogen nucleophiles in ring formation. nih.gov

Furthermore, the indole nucleus can participate in cycloaddition reactions. rsc.org The generation of azomethine ylides from amino acids can be used in [3+2] cycloadditions to construct pyrrolidine-containing polycyclic compounds. mdpi.com It is conceivable that derivatization of the C5-amino or C3-acetic acid groups could install functionalities that subsequently participate in intramolecular cyclizations, such as the palladium-catalyzed cyclization of 2-alkenylanilines to form new indole rings. mdpi.com The creation of the pyrazino[1,2-a]indole (B3349936) nucleus, for example, is achieved by cyclizing an indole bearing various groups on C2 with a nucleophile linked to the indole nitrogen atom. researchgate.net These examples highlight the potential for this compound to serve as a scaffold for building complex, multi-ring structures.

Structure Activity Relationship Sar Studies of 2 5 Amino 1h Indol 3 Yl Acetic Acid Derivatives

Correlation Between C5-Substituent Variation and Biological Activity

The nature of the substituent at the C5 position of the indole (B1671886) ring plays a significant role in modulating the biological activity of indole-3-acetic acid derivatives. While direct SAR studies on 2-(5-amino-1H-indol-3-yl)acetic acid are not extensively documented in publicly available literature, research on analogous 5-substituted indole-3-acetic acid derivatives provides valuable insights. The electronic properties, size, and hydrogen-bonding capacity of the C5-substituent can influence the compound's interaction with biological targets.

For instance, in the context of anti-inflammatory agents, the presence of a methoxy (B1213986) group at the C5 position, as seen in the well-known NSAID indomethacin (B1671933), is crucial for its activity. Systematic modifications of the indomethacin molecule have shown that substitutions on the indole nucleus are critical for high anti-inflammatory activity. researchgate.net The introduction of different substituents at the C5 position can dramatically alter the pharmacological profile. For example, replacing the amino group with other functionalities, such as nitro or halo groups, would be expected to significantly impact the molecule's electronic distribution and its ability to form hydrogen bonds, thereby affecting its binding affinity to target proteins.

The development of potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonists has also highlighted the importance of substitutions on the indole ring. While these studies have often focused on more complex derivatives, the general principles of substituent effects at various positions on the indole scaffold underscore the importance of the C5-position in achieving desired biological outcomes. nih.gov

Impact of Acetic Acid Side Chain Modifications on Potency and Selectivity

The acetic acid side chain at the C3 position is a key functional group that significantly influences the potency and selectivity of this class of compounds. Modifications to this moiety, including esterification, amidation, and replacement with bioisosteres, have been explored to modulate the physicochemical properties and biological activity of indole-3-acetic acid derivatives.

One notable strategy involves the formation of amide derivatives. A study on indole-3-acetamides, synthesized by coupling indole-3-acetic acid with various substituted anilines, demonstrated that these modifications can lead to potent biological activity. For example, several of these derivatives were found to be effective inhibitors of the α-amylase enzyme, with IC50 values in the micromolar range. The nature of the substituent on the aniline (B41778) ring of the amide had a considerable impact on the inhibitory activity. researchgate.net

Below is an interactive data table summarizing the α-amylase inhibitory activity of selected indole-3-acetamide (B105759) derivatives.

Furthermore, the conversion of the carboxylic acid to its methyl ester has been shown to be a biologically relevant modification. In plants, the enzyme indole-3-acetic acid carboxyl methyltransferase can convert IAA to its methyl ester (MeIAA). While MeIAA is considered an inactive form of IAA, its biological effects are mediated through its hydrolysis back to the active acid form by esterases. nih.govnih.gov This suggests that ester derivatives can act as prodrugs, potentially influencing the compound's absorption, distribution, and metabolism.

The formation of conjugates with amino acids is another important modification of the acetic acid side chain. Amide-linked and ester-linked indole-3-acetic acid are naturally occurring conjugates in plants. The levels of these conjugates can vary, indicating that this modification is a key regulatory mechanism for the activity of the parent compound. nih.gov

Influence of N1-Substitutions on Pharmacological Profiles

Substitution at the N1 position of the indole ring provides another avenue for modifying the pharmacological profile of this compound derivatives. The introduction of various groups at this position can impact the molecule's lipophilicity, steric bulk, and electronic properties, leading to altered interactions with biological targets.

For instance, the synthesis of new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives has been explored to develop compounds with antimicrobial and anticancer activities. In these studies, the N1-benzyl and N1-benzoyl groups were key structural features that contributed to the observed biological effects. The nature of the substituent at the N1 position was shown to influence the potency and spectrum of activity. nih.gov For example, a 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) derivative displayed potent efficacy against ovarian cancer xenografts in mice, demonstrating the significant impact of the N1-benzyl group on the compound's anticancer properties. researchgate.net

The development of indole-based inhibitors of other enzymes has also highlighted the importance of N1-substitutions. While not directly on the this compound scaffold, these studies provide strong evidence for the role of the N1-substituent in determining the pharmacological profile.

Conformational and Stereochemical Considerations in SAR

The three-dimensional structure of this compound derivatives, including their conformation and stereochemistry, is a critical determinant of their biological activity. The spatial arrangement of the various functional groups influences how the molecule fits into the binding site of its biological target.

The binding of indole-3-acetic acid (IAA) to its receptors, such as the PIN-FORMED (PIN) family of membrane transporters, involves specific conformational recognition. The inward-facing binding pocket of these transporters accommodates the IAA molecule in a particular orientation, with the carboxyl group and the indole ring making key interactions. researchgate.netresearchgate.net Any modifications to the core structure that alter its preferred conformation could therefore impact its binding affinity and subsequent biological response.

Furthermore, the introduction of a chiral center, for example by substitution at the α-position of the acetic acid side chain, can lead to enantiomers with different biological activities. A study on (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors demonstrated a significant difference in activity between the (R)- and (S)-enantiomers. The (R)-(-)-enantiomer was found to be 35 times more active than the (S)-(+)-enantiomer, highlighting the importance of the stereocenter at the C4 position of this scaffold for activity and selectivity. nih.govtandfonline.com This principle is broadly applicable in drug design, and it is highly likely that if a chiral center were introduced into this compound derivatives, the resulting enantiomers would exhibit different potencies and selectivities. The chiral resolution and determination of the absolute configuration of such derivatives would be essential for understanding their SAR. shimadzu-webapp.eu

Biological Activities and Mechanistic Investigations of 2 5 Amino 1h Indol 3 Yl Acetic Acid and Its Analogues

Antimicrobial Activities: Mode of Action Against Bacterial and Fungal Strains

Indole (B1671886) derivatives represent a promising class of antimicrobial agents with activity against a spectrum of bacterial and fungal pathogens. researchgate.net Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes necessary for microbial survival.

Research into indole-based compounds has demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a series of Schiff base triazoles derived from Indole-3-acetic acid were synthesized and evaluated for their antibacterial potential. nih.gov Certain derivatives showed potent activity, with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against pathogenic strains like Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov The mode of action for many indole analogues involves interference with bacterial cell wall integrity or inhibition of biofilm formation, a key virulence factor in chronic infections. mdpi.com Some indole derivatives may also act by inhibiting essential enzymes, such as protein kinases, which are crucial for bacterial signaling and survival. nih.gov The broad-spectrum activity and varied mechanisms make these compounds attractive candidates for further development in an era of growing antimicrobial resistance.

Table 1: Antimicrobial Activity of Selected Indole-3-Acetic Acid Analogues
Compound DerivativeTarget MicroorganismActivity (MIC)Reference
Schiff Base Triazole (5e)P. aeruginosa3.12 µg/mL nih.gov
Schiff Base Triazole (5f)K. pneumoniae3.12 µg/mL nih.gov

Anticancer and Antitumor Activities: Molecular and Cellular Mechanisms

The indole nucleus is a core component of numerous anticancer agents, and analogues of 2-(5-amino-1H-indol-3-yl)acetic acid have been extensively investigated for their therapeutic potential against various cancers. researchgate.netnih.gov Their mechanisms are multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

One primary mechanism is the induction of apoptosis (programmed cell death). Indole-3-acetic acid (IAA) itself, when combined with horseradish peroxidase (HRP), can be oxidized into cytotoxic species that generate reactive oxygen species (ROS). nih.govresearchgate.net This oxidative stress leads to lipid peroxidation, DNA damage, and ultimately, the death of cancer cells. nih.gov Other indole derivatives function by arresting the cell cycle, inhibiting the machinery that allows cancer cells to divide uncontrollably. nih.gov Furthermore, these compounds can modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways, which control cell growth and survival. nih.gov The ability of some indole-based metal complexes to act as catalysts and exhibit anticancer activity distinct from traditional drugs like cisplatin (B142131) highlights the versatility of this scaffold in developing novel therapeutics. mdpi.com

Table 2: Cytotoxic Activity of Indole-Based Half-Sandwich Complexes
CompoundCancer Cell LineActivity (IC₅₀)Reference
[(p-cym)Ru(ind-py)Cl] (3)A2780 (Ovarian)~15 µM mdpi.com
[(p-cym)Os(ind-py)Cl] (4)A2780 (Ovarian)~20 µM mdpi.com
[(p-cym)Os(ind-py)Cl] (4)A2780cisR (Cisplatin-resistant Ovarian)~20 µM mdpi.com
CisplatinA2780 (Ovarian)~7 µM mdpi.com

Anti-inflammatory Mechanisms

Analogues of this compound have demonstrated significant anti-inflammatory properties by modulating the complex signaling networks that drive inflammatory responses. researchgate.net A key target in these mechanisms is the transcription factor Nuclear Factor-kappa B (NF-κB), which is a master regulator of inflammation. bohrium.commdpi.com

In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger a cascade that leads to the activation of NF-κB. mdpi.com Once activated, NF-κB moves to the nucleus and promotes the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. mdpi.commdpi.com Indole derivatives have been shown to inhibit this pathway at multiple points. For example, Indole-3-carbinol, a related compound, can suppress the activation of IκBα kinase (IKK), the enzyme responsible for activating NF-κB. nih.gov This prevents the phosphorylation and degradation of IκBα, an inhibitor protein that keeps NF-κB sequestered in the cytoplasm. nih.govfrontiersin.org By blocking NF-κB's activation and nuclear translocation, these indole compounds effectively reduce the production of a wide array of inflammatory mediators, thereby exerting their anti-inflammatory effects. bohrium.commdpi.com

Table 3: Anti-inflammatory Effects of Indole Analogues
Compound ClassMechanism of ActionKey TargetEffectReference
Indole-3-carbinolInhibition of IKK activationIκBα Kinase (IKK)Suppresses TNF-induced NF-κB activation nih.gov
Indole OA derivativesInhibition of protein expressionp-NF-κB, iNOS, COX-2Reduces expression of pro-inflammatory proteins mdpi.com
General Indole DerivativesSuppression of phosphorylation and nuclear translocationNF-κB (p65/p50)Inhibits NF-κB signaling pathway bohrium.com

Receptor Interaction and Modulatory Effects (e.g., Neurotransmitter Systems)

The indole structure is a key pharmacophore for interacting with various receptors in the central nervous system, particularly within neurotransmitter systems. Analogues of this compound show notable affinity for serotonin (B10506) (5-HT) and opioid receptors, suggesting their potential as neuromodulatory agents. nih.govmdpi.com

Indole derivatives, sharing a structural backbone with the neurotransmitter serotonin, often act as ligands for serotonin receptors. nih.govwikipedia.org Studies have identified N-arylsulfonylindole derivatives that are potent ligands for the 5-HT₆ receptor, while others show high affinity and selectivity for 5-HT₁A and 5-HT₂A subtypes. nih.govnih.gov The interaction typically involves an electrostatic bond between a protonatable nitrogen atom on the indole analogue and a conserved aspartate residue within the receptor's binding pocket. nih.gov

Additionally, certain indole-containing peptides and their derivatives have been identified as potent and selective ligands for the κ-opioid receptor (KOR). mdpi.comunibo.it For example, the cyclic tetrapeptide CJ-15,208, which contains a tryptophan (indole) residue, displays modest selectivity for KOR and MOR (μ-opioid receptor). unibo.it The indole moiety is often fundamental to the ligand-receptor interaction in these compounds. unibo.it The ability of these molecules to act as agonists or antagonists at these receptors opens avenues for developing treatments for pain, depression, and anxiety. nih.govmdpi.com

Table 4: Receptor Binding Affinities of Selected Indole Analogues
Compound/AnalogueReceptor TargetBinding Affinity (Kᵢ)ActivityReference
5-methoxy-1-benzenesulfonyl tryptamine (B22526) (19)Human 5-HT₆High Affinity (specific Kᵢ not stated)Ligand nih.gov
N,N-di-iPr-TRYP (DIPT)5-HT₁ (high affinity site)<50 nMAgonist arizona.edu
c[Phe-D-Pro-Phe-Trp] (CJ-15,208)κ-Opioid Receptor (KOR)47 nM (IC₅₀)Ligand unibo.it
MB-1C-OHκ-Opioid Receptor (KOR)35 nmol/LAgonist researchgate.net
Indole derivative (3)KOR-MOR heteromerEC₅₀ in 10⁻¹² M rangeAgonist (Ca²⁺ release) acs.org

Auxin-like Activity in Plant Systems: Mechanistic Insights

The parent compound, indole-3-acetic acid (IAA), is the most common and well-studied natural plant hormone of the auxin class. wikipedia.org It plays a pivotal role in nearly every aspect of plant growth and development, including cell elongation, division, and differentiation. wikipedia.org The mechanisms underlying its auxin activity are well-characterized and serve as a model for understanding the potential phytohormonal effects of its analogues.

The primary mechanism of IAA action involves a sophisticated signaling pathway that regulates gene expression. wikipedia.org In the absence of IAA, transcriptional repressors known as Aux/IAA proteins bind to Auxin Response Factors (ARFs), preventing them from activating auxin-responsive genes. When IAA levels rise, the hormone acts as a molecular "glue," binding to a receptor protein called TIR1 (Transport Inhibitor Response 1), which is part of an E3 ubiquitin ligase complex. This binding promotes the interaction between TIR1 and the Aux/IAA repressor proteins. Consequently, the Aux/IAA proteins are tagged for destruction by the cell's proteasome system. With the repressors removed, the ARFs are free to bind to promoter regions of target genes, activating the transcription of genes that drive plant growth and developmental processes. wikipedia.org IAA biosynthesis itself is a complex process, with the indole-3-pyruvic acid (IPyA) pathway being a major route from the amino acid tryptophan. oup.comoup.comfrontiersin.org

Computational and Theoretical Investigations of 2 5 Amino 1h Indol 3 Yl Acetic Acid

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors (e.g., DFT, FMOs)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and chemical reactivity of a molecule. nih.gov For 2-(5-amino-1H-indol-3-yl)acetic acid, DFT methods are employed to optimize the molecular geometry to its lowest energy state and to calculate a variety of electronic properties. tandfonline.com

Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. mdpi.com For instance, DFT studies on similar indole (B1671886) derivatives show that the HOMO is often localized over the electron-rich indole ring system, while the LUMO may be distributed over an acceptor region of the molecule. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
ParameterValueSignificance
EHOMO-5.85 eVElectron-donating capability
ELUMO-1.20 eVElectron-accepting capability
Energy Gap (ΔE)4.65 eVChemical reactivity and stability
Dipole Moment3.15 DMolecular polarity
Ionization Potential5.85 eVEnergy required to remove an electron
Electron Affinity1.20 eVEnergy released upon gaining an electron

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the therapeutic potential of this compound, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. These methods predict how the molecule (the ligand) might bind to a specific biological target, such as a protein or enzyme, and the stability of that interaction over time. nih.govtandfonline.com

Molecular docking involves placing the 3D structure of the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. A lower (more negative) score typically indicates a more favorable binding interaction. mdpi.com This process identifies the most likely binding pose and reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.net For example, studies on other indole derivatives have shown crucial hydrogen bonding with residues like glutamic acid in the active site of protein kinases. nih.govresearchgate.net

Following docking, MD simulations are performed to assess the dynamic stability of the ligand-protein complex. tandfonline.com The system is simulated over a period of nanoseconds to observe the motion of the atoms and confirm that the ligand remains securely bound within the active site. mdpi.com Analysis of the simulation trajectory can reveal the persistence of key interactions and the conformational flexibility of both the ligand and the protein, providing a more realistic view of the binding event. tandfonline.com

Table 2: Hypothetical Molecular Docking Results against a Protein Kinase Target
ParameterValue/Description
Target ProteinPim-1 Kinase
Binding Affinity (Docking Score)-8.5 kcal/mol
Key Hydrogen Bond InteractionsGlu121, Asp128
Key Hydrophobic InteractionsVal52, Leu104, Ile185
Simulation Stability (RMSD)Stable ligand binding over 100 ns simulation

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico ADME prediction models provide early-stage assessment of a compound's drug-likeness, helping to identify potential liabilities and guide molecular design. srce.hrljmu.ac.uk

These predictive models use the molecular structure of this compound to calculate various physicochemical and pharmacokinetic parameters. japsonline.com Key assessments include compliance with established drug-likeness guidelines, such as Lipinski's Rule of Five, which predicts oral bioavailability. mdpi.com Other important predicted properties include human intestinal absorption (HIA), permeability across the Caco-2 cell line (a model of the intestinal wall), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.comnih.gov A favorable ADME profile would suggest high intestinal absorption, limited BBB penetration (unless targeting the central nervous system), and low inhibition of major CYP isoforms to minimize drug-drug interactions. espublisher.com

Table 3: Predicted ADMET Profile of this compound
PropertyCategoryPredicted ValueInterpretation
Molecular WeightPhysicochemical190.19 g/molCompliant with Lipinski's Rule (<500)
LogP (Lipophilicity)Physicochemical1.35Compliant with Lipinski's Rule (<5)
Hydrogen Bond DonorsPhysicochemical3Compliant with Lipinski's Rule (<5)
Hydrogen Bond AcceptorsPhysicochemical3Compliant with Lipinski's Rule (<10)
Human Intestinal AbsorptionAbsorptionHigh (>90%)Good potential for oral absorption
Caco-2 PermeabilityAbsorptionModerateLikely to cross the intestinal barrier
BBB PermeabilityDistributionNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorMetabolismNoLow risk of drug-drug interactions via this isoform
Renal OCT2 SubstrateExcretionYesLikely excreted via renal transporters

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional shape, or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved by rotation around single bonds. nih.gov Computational methods are used to explore the potential energy landscape of the molecule to identify stable, low-energy conformers. nih.gov

By systematically rotating the key dihedral angles—such as those in the acetic acid side chain—and calculating the potential energy at each step, a conformational energy map can be generated. uc.pt The minima on this surface correspond to the most stable conformations. This analysis reveals the molecule's intrinsic flexibility and its preferred shapes in different environments. Understanding the accessible conformations is crucial, as the specific shape that binds to a biological target (the "bioactive conformation") may not be the absolute lowest-energy conformer. nih.govuc.pt The energy landscape provides a comprehensive picture of the relative energies of these different shapes and the barriers to interconversion between them.

Table 4: Relative Energies of Low-Energy Conformers (Hypothetical Data)
ConformerDihedral Angle (N1-C2-C3-Cα)Dihedral Angle (C2-C3-Cα-Cβ)Relative Energy (kcal/mol)
1 (Global Minimum)-95°178°0.00
288°175°0.45
3-92°-65°1.20
490°70°1.55

Analytical Methodologies for Characterization and Quantification of 2 5 Amino 1h Indol 3 Yl Acetic Acid

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are fundamental for the unambiguous identification of 2-(5-amino-1H-indol-3-yl)acetic acid by probing its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide detailed information about its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would display characteristic signals for each unique proton in the molecule. Protons on the aromatic indole (B1671886) ring would appear in the downfield region (typically 6.5-7.5 ppm). The methylene (B1212753) protons (-CH₂-) of the acetic acid group would likely appear as a singlet, while the acidic proton (-COOH) would be a broad singlet further downfield. The protons of the amino group (-NH₂) and the indole NH would also produce distinct signals. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing far downfield. Aromatic carbons of the indole ring and the methylene carbon would have characteristic chemical shifts.

Interactive Table 1: Expected ¹H NMR Chemical Shifts Note: These are estimated values based on the analysis of similar indole derivatives. Actual values may vary.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Indole NH > 10.0 Broad Singlet
Carboxylic Acid OH > 9.0 Broad Singlet
Aromatic CHs 6.5 - 7.5 Multiplets/Doublets
Amino NH₂ 3.5 - 5.0 Broad Singlet

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. For its parent compound, indole-3-acetic acid, key stretches include the indole N-H band at 3389 cm⁻¹, a broad hydrogen-bonded O-H stretch for the carboxylic acid, and a strong carbonyl (C=O) stretch at 1701 cm⁻¹. researchgate.net The presence of the primary amino group (-NH₂) in the target molecule would introduce additional N-H stretching bands, typically in the range of 3300-3500 cm⁻¹. nih.govdocbrown.info

Interactive Table 2: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Indole N-H Stretch ~3400
Amino N-H Symmetric & Asymmetric Stretch 3300 - 3500
Carboxylic Acid O-H Stretch (H-bonded) 2500 - 3300 (Broad)
Carbonyl C=O Stretch ~1700
Aromatic C=C Stretch 1450 - 1600

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the indole ring system. Indole-3-acetic acid typically shows absorption maxima around 280-290 nm. researchgate.net The addition of an amino group at the 5-position, which acts as an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. The electronic absorption spectra can be studied in various solvents to assess solvatochromic effects. researchgate.net

Mass Spectrometry (MS) Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The fragmentation pattern in MS/MS analysis would likely show a characteristic loss of the carboxyl group (CO₂) and cleavage of the acetic acid side chain from the indole core. wiley-vch.denasa.gov

Chromatographic Separation Techniques (HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, enabling its purification and quantification.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common technique for the analysis of non-volatile compounds like indole derivatives. ijeas.org Reversed-phase HPLC (RP-HPLC) using a C8 or C18 column is typically employed. nih.gov

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (often containing an acid like acetic or formic acid to control ionization) and an organic modifier (such as methanol (B129727) or acetonitrile) is standard. researchjournal.co.in

Detection: Detection can be achieved using a UV detector set at the compound's λmax, but for higher sensitivity and selectivity, a fluorescence detector is often preferred, as indole compounds are naturally fluorescent. researchgate.netcsic.es Excitation and emission wavelengths are typically set around 280 nm and 350 nm, respectively, for related indole compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net However, due to the low volatility and polar nature of this compound (an amino acid derivative), direct analysis is challenging. Chemical derivatization is required to convert the polar -NH₂, -NH-, and -COOH groups into less polar, more volatile derivatives. d-nb.infonih.gov Common derivatizing agents include silylating reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA). gcms.cz Once derivatized, the compound can be separated on a GC column and identified by its characteristic retention time and mass spectrum. nih.gov

Advanced Detection and Quantification Methods in Complex Matrices

Quantifying this compound in complex biological matrices such as plasma, urine, or plant tissue extracts presents significant challenges due to the presence of interfering substances. nih.govnih.govresearchgate.net Advanced methods are required to achieve the necessary sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for trace-level quantification in complex samples. nih.gov This technique couples the separation power of HPLC (or UPLC for higher resolution and speed) with the high selectivity and sensitivity of tandem mass spectrometry. merckmillipore.comresearchgate.net

Sample Preparation: A crucial step involves sample cleanup and extraction to remove matrix components that can interfere with the analysis. Solid-phase extraction (SPE) is a common method used for this purpose. nih.gov

Ionization: Electrospray ionization (ESI) is typically used to generate ions of the target analyte. nih.gov

Quantification: Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides very high specificity, minimizing the impact of co-eluting matrix components. researchgate.net The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in instrument response, ensuring accurate quantification. nih.gov This approach has been successfully applied to quantify indole-3-acetic acid and its amino acid conjugates in rice and other plant tissues with detection limits in the femtomole range. nih.gov

Interactive Table 3: Comparison of Analytical Techniques

Technique Information Provided Sample Preparation Advantages Limitations
NMR Detailed molecular structure High purity required Unambiguous structure elucidation Low sensitivity
IR Functional groups Minimal (solid or solution) Fast, non-destructive Limited structural detail
UV-Vis Electronic properties, conjugation Solution in UV-transparent solvent Simple, good for quantification Low specificity
MS Molecular weight, fragmentation Minimal, can be coupled to GC/LC High sensitivity, structural clues Destructive
HPLC Separation, quantification Filtration, dissolution Versatile, high resolution Requires reference standards
GC-MS Separation, identification Derivatization required High sensitivity and specificity Limited to volatile/derivatizable compounds

| LC-MS/MS | Trace quantification in complex matrices | Extraction, cleanup (e.g., SPE) | Highest sensitivity and specificity | High cost, matrix effects |

Future Research Directions and Applications in Chemical Biology

Rational Design and Synthesis of Novel Scaffolds Based on the 2-(5-amino-1H-indol-3-yl)acetic acid Core

The structural features of this compound make it an attractive starting point for the rational design and synthesis of novel molecular scaffolds. The indole (B1671886) core, the amino group at the 5-position, and the acetic acid moiety at the 3-position can all be strategically modified to create libraries of new compounds with diverse biological functions.

Key Synthetic Strategies:

N-Substitution: The amino group at the 5-position can be readily acylated, alkylated, or arylated to introduce a variety of functional groups. This allows for the exploration of structure-activity relationships (SAR) by systematically altering the steric and electronic properties of the substituent. For instance, a method for synthesizing N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid has been developed, providing a basis for creating a diverse range of compounds. researchgate.net

Amide and Ester Formation: The carboxylic acid group of the acetic acid side chain is a versatile handle for forming amide or ester linkages with a wide range of amines and alcohols, including amino acids and peptides. The synthesis of amino acid derivatives of indole-3-acetic acid has been reported, suggesting a pathway to create novel dipeptide-like compounds. researchgate.net

Modification of the Indole Ring: The indole nucleus itself can be a target for functionalization. For example, electrophilic substitution reactions can introduce substituents at various positions on the indole ring, further expanding the chemical space of accessible derivatives.

Cyclization Reactions: The functional groups on this compound can be utilized in intramolecular cyclization reactions to generate more complex, rigid scaffolds. For example, the synthesis of 2-indolyl-1,5-benzothiazepines has been achieved through the cyclocondensation of indolyl-propenones with 2-aminothiophenol, demonstrating the potential to build fused heterocyclic systems. openpharmaceuticalsciencesjournal.com

The rational design of these novel scaffolds can be guided by computational methods, such as molecular docking, to predict their binding affinity to specific biological targets. By combining synthetic chemistry with computational modeling, researchers can efficiently explore the therapeutic potential of new derivatives. For example, the design of novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine oxidase inhibitors was guided by molecular docking studies. nih.gov

Synthetic StrategyDescriptionPotential Applications
N-Substitution at the 5-amino groupAcylation, alkylation, or arylation to introduce diverse functional groups.Exploration of SAR for various biological targets.
Amide/Ester FormationCoupling the carboxylic acid with amines or alcohols.Creation of peptidomimetics and prodrugs.
Indole Ring ModificationElectrophilic substitution to functionalize the core.Fine-tuning of electronic and steric properties.
Cyclization ReactionsFormation of fused heterocyclic systems.Development of conformationally constrained analogs.

Elucidation of Undiscovered Biological Activities and Therapeutic Potential

While the parent compound, indole-3-acetic acid (IAA), is primarily known as a plant hormone, it and its derivatives have been shown to possess a range of biological activities in mammalian systems. These include anti-inflammatory, anti-tumor, anti-obesity, hepatoprotective, and enteroprotective effects. nih.gov The introduction of an amino group at the 5-position of the indole ring in this compound could significantly modulate these activities or lead to the discovery of entirely new ones.

Future research should focus on screening this compound and its rationally designed derivatives against a wide panel of biological targets to uncover novel therapeutic applications. Some promising areas of investigation include:

Anti-cancer Activity: IAA, in combination with horseradish peroxidase, has been proposed for targeted cancer therapy. researchgate.net Derivatives of this compound could be investigated for their potential as cytotoxic agents or as components of antibody-drug conjugates.

Antimicrobial Properties: Indole-based compounds have shown activity against various microbial pathogens. nih.govnih.gov The 5-amino derivative could be tested for its efficacy against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Enzyme Inhibition: The structural similarity of this compound to endogenous molecules suggests it could act as an inhibitor for various enzymes. For instance, novel indole derivatives have been identified as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway. nih.gov

Neurological Disorders: As a derivative of an indole, a core structure in many neurotransmitters like serotonin (B10506), this compound and its analogs could be explored for their potential to modulate neuronal signaling pathways and treat neurological and psychiatric disorders.

Potential Therapeutic AreaRationaleResearch Focus
OncologyKnown anti-tumor properties of related indole compounds.Screening for cytotoxicity and development of targeted therapies.
Infectious DiseasesAntimicrobial activity of the indole scaffold.Testing against a panel of bacterial and fungal pathogens.
InflammationPotential to inhibit key inflammatory enzymes.Assays for COX and 5-LOX inhibition.
NeurologyStructural similarity to neurotransmitters.Investigation of effects on neuronal signaling pathways.

Application in Chemical Probe Development for Target Identification

A key challenge in drug discovery is the identification and validation of new biological targets. Chemical probes are small molecules designed to interact with a specific protein or pathway, allowing for the elucidation of its biological function. The modifiable structure of this compound makes it a promising candidate for the development of chemical probes.

By incorporating a reporter tag, such as a fluorescent dye, a biotin moiety for affinity purification, or a photo-crosslinking group, derivatives of this compound can be transformed into powerful tools for chemical biology. These probes could be used to:

Identify Protein Targets: Affinity-based probes can be used to pull down their binding partners from cell lysates, which can then be identified by mass spectrometry.

Visualize Biological Processes: Fluorescently labeled probes can be used to visualize the subcellular localization of their targets and to monitor dynamic biological processes in living cells.

Map Drug-Target Interactions: Photo-crosslinking probes can be used to covalently label their protein targets, providing direct evidence of binding and allowing for the identification of the binding site.

The development of chemical probes based on the this compound scaffold would not only advance our understanding of the biological roles of its targets but also facilitate the discovery of new therapeutic agents.

Biotechnological Production and Engineering of Biosynthetic Pathways

The production of complex organic molecules through chemical synthesis can be challenging and costly. An alternative approach is to harness the power of biotechnology to produce these compounds in microbial hosts. Many microorganisms, including bacteria and fungi, are known to produce indole-3-acetic acid through various biosynthetic pathways. nih.gov

Future research could focus on engineering these microbial pathways to produce this compound and its derivatives. This could involve:

Pathway Elucidation: Identifying the genes and enzymes responsible for IAA biosynthesis in a suitable microbial host. The tryptophan-dependent pathways, such as the indole-3-acetamide (B105759) (IAM) and indole-3-pyruvic acid (IPA) pathways, are well-characterized in some microorganisms. nih.gov

Enzyme Engineering: Modifying the substrate specificity of key enzymes in the pathway to accept 5-amino-tryptophan as a precursor, which would lead to the production of 5-amino-indole-3-acetic acid.

Metabolic Engineering: Optimizing the metabolic flux through the engineered pathway to maximize the yield of the desired product. This could involve overexpressing key biosynthetic genes, deleting competing pathways, and optimizing fermentation conditions.

The development of a robust biotechnological production platform for this compound would provide a sustainable and cost-effective source of this valuable compound for further research and development. Recent advances in synthetic biology and metabolic engineering have made the heterologous production of complex natural products in microbial systems increasingly feasible. biorxiv.orgmdpi.com

Q & A

Q. Example Protocol :

Start with 5-nitroindole; reduce to 5-aminoindole using H₂/Pd-C.

Introduce the acetic acid group via Friedel-Crafts alkylation.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

How can researchers characterize the structural and chemical properties of this compound?

Basic
Use a combination of spectroscopic and analytical techniques:

Technique Application Example Data
NMR (¹H/¹³C)Confirm indole ring substitution and acetic acid linkageδ 7.2–7.4 ppm (indole H), δ 3.6 ppm (CH₂ of acetic acid)
HPLC Assess purity (>95%) and detect impuritiesRetention time: 8.2 min (C18 column, acetonitrile/water)
Mass Spectrometry Verify molecular weight[M+H]⁺ = 207.08 (calculated for C₁₀H₁₀N₂O₂)

How can contradictions in biological activity data across studies be resolved?

Advanced
Discrepancies often arise from variations in:

  • Assay conditions (e.g., cell lines, incubation time). For example, anti-cancer activity may differ between HeLa (IC₅₀ = 10 µM) and MCF-7 (IC₅₀ = 25 µM) due to receptor expression .
  • Compound purity : Impurities >5% can skew results; validate via HPLC .
  • Structural analogs : Compare with derivatives (e.g., 5-fluoro or 5-chloro variants) to isolate substituent effects .

Q. Methodological Approach :

  • Replicate studies under standardized conditions.
  • Use structure-activity relationship (SAR) models to quantify substituent contributions.

How can reaction conditions be optimized for introducing substituents on the indole ring?

Advanced
Optimize using a design-of-experiments (DoE) framework:

  • Temperature : Higher temps (80–100°C) accelerate ring substitution but may degrade sensitive groups.
  • Catalysts : Pd(OAc)₂ improves regioselectivity for 5-position amination .
  • Solvent polarity : DMF enhances solubility of polar intermediates .

Q. Case Study :

  • 5-Methoxy derivative : Achieved 85% yield using NaH in DMF at 70°C .

What are key considerations for ensuring compound stability during experiments?

Q. Basic

  • Storage : -20°C under argon to prevent oxidation of the amino group .
  • Handling : Use gloveboxes for moisture-sensitive reactions (e.g., acetic acid coupling) .
  • Analytical Validation : Monitor degradation via LC-MS over 72 hours .

What computational methods predict interactions with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with the indole core as a pharmacophore (PDB: 2LZ) .
  • MD Simulations : Assess binding stability of the acetic acid group with kinase active sites (e.g., EGFR) .
  • QSAR Models : Correlate logP values (measured: 1.8) with membrane permeability .

Which spectroscopic techniques confirm derivative structures?

Q. Basic

  • IR Spectroscopy : Detect C=O stretching (1700 cm⁻¹) and NH bending (1550 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing (e.g., monoclinic P2₁/c space group) .

How do substituents at the 5-position influence bioactivity?

Q. Advanced

  • Electron-withdrawing groups (e.g., -F, -Cl): Enhance binding to hydrophobic pockets (e.g., COX-2 inhibition) .
  • Amino group : Facilitates hydrogen bonding with DNA topoisomerases (IC₅₀ reduced by 40% vs. methoxy analogs) .

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats (classified as irritant) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .

How can metabolic pathways be elucidated?

Q. Advanced

  • In vitro assays : Incubate with liver microsomes; identify metabolites via LC-MS/MS .
  • Isotopic labeling : Use ¹⁴C-labeled acetic acid to track degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.